KR30031

Description

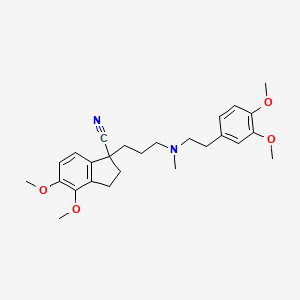

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H34N2O4 |

|---|---|

Molecular Weight |

438.6 g/mol |

IUPAC Name |

1-[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propyl]-4,5-dimethoxy-2,3-dihydroindene-1-carbonitrile |

InChI |

InChI=1S/C26H34N2O4/c1-28(16-12-19-7-9-22(29-2)24(17-19)31-4)15-6-13-26(18-27)14-11-20-21(26)8-10-23(30-3)25(20)32-5/h7-10,17H,6,11-16H2,1-5H3 |

InChI Key |

VLSLFQMGJUJBQJ-UHFFFAOYSA-N |

SMILES |

CN(CCCC1(CCC2=C1C=CC(=C2OC)OC)C#N)CCC3=CC(=C(C=C3)OC)OC |

Canonical SMILES |

CN(CCCC1(CCC2=C1C=CC(=C2OC)OC)C#N)CCC3=CC(=C(C=C3)OC)OC |

Appearance |

white to off-white solid powder. |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly. |

solubility |

soluble in DMSO, not soluble in water |

storage |

0 – 4 C for short term (weeks to 1 month) or -20 C for long terms (months to years). |

Synonyms |

KR30031; KR-30031; KR 30031. |

Origin of Product |

United States |

Foundational & Exploratory

The Role of KR30031 in Combating Multidrug Resistance: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the mechanism of action of KR30031, a compound identified as a modulator of multidrug resistance (MDR) in cancer cells. The development of resistance to a broad spectrum of chemotherapeutic agents remains a significant obstacle in oncology. This compound has been investigated for its potential to reverse this resistance, thereby restoring the efficacy of anticancer drugs. This document synthesizes the available data on this compound, presenting its effects on drug cytotoxicity, cellular accumulation of chemotherapeutics, and its comparative potency.

Core Mechanism of Action: Inhibition of Drug Efflux

Multidrug resistance is frequently mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps. These transporters actively remove chemotherapeutic agents from cancer cells, reducing the intracellular drug concentration to sub-therapeutic levels.

Available evidence suggests that this compound functions as an MDR modulator by inhibiting the activity of these efflux pumps. A key study demonstrated that this compound enhances the intracellular accumulation of rhodamine, a known P-gp substrate, in MDR cancer cells.[1] This increased accumulation is indicative of the inhibition of P-gp-mediated efflux. By blocking this primary resistance mechanism, this compound effectively resensitizes resistant cancer cells to chemotherapeutic agents.

The proposed mechanism of this compound in overcoming multidrug resistance is visualized in the following diagram:

Caption: Proposed mechanism of this compound in overcoming P-gp-mediated multidrug resistance.

Quantitative Data Summary

The efficacy of this compound in modulating MDR has been quantified in comparison to verapamil, a well-known first-generation MDR modulator. The following tables summarize the key findings from a pivotal study.

Table 1: Potentiation of Paclitaxel Cytotoxicity in HCT15/CL02 Cells

| Compound | Concentration (µg/mL) | EC50 of Paclitaxel (nM) | Fold Potentiation |

| Paclitaxel alone | - | 1.5 | - |

| Verapamil | 4.0 | 0.05 | 30 |

| This compound | 4.0 | 0.04 | 37.5 |

EC50 represents the concentration of paclitaxel required to inhibit cell growth by 50%. A lower EC50 indicates higher cytotoxicity.

Table 2: Rhodamine Accumulation in HCT15 Cells

| Compound | Maximal Rhodamine Accumulation (% of control) |

| Verapamil | Similar to this compound and KR-30026 |

| This compound | Similar to Verapamil and KR-30026 |

Increased rhodamine accumulation signifies inhibition of P-gp-mediated efflux.

Table 3: Comparative Cardiovascular Effects

| Compound | Potency Relative to Verapamil (fold less potent) |

| This compound | 25-70 |

This data suggests a potentially wider therapeutic window for this compound compared to verapamil due to reduced cardiovascular side effects.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following outlines the key experimental protocols employed in the characterization of this compound.

Cell Culture

-

Cell Lines:

-

HCT15 (human colon adenocarcinoma) and its drug-resistant subline, HCT15/CL02.

-

SK-OV-3 (human ovarian adenocarcinoma).

-

-

Culture Conditions:

-

Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation was performed at 37°C in a humidified atmosphere of 5% CO2.

-

Cytotoxicity Assay

The effect of this compound on the cytotoxicity of paclitaxel was determined using a sulforhodamine B (SRB) assay.

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Rhodamine Accumulation Assay

This assay measures the intracellular accumulation of rhodamine 123, a fluorescent substrate of P-gp, to assess the inhibitory effect of this compound on drug efflux.

-

Cell Preparation: Cells were seeded in 24-well plates and allowed to attach overnight.

-

Drug Incubation: Cells were pre-incubated with this compound or a control compound for 1 hour.

-

Rhodamine Addition: Rhodamine 123 (5 µM) was added to each well, and the plates were incubated for another hour.

-

Washing: Cells were washed three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular rhodamine.

-

Lysis: Cells were lysed with 1% Triton X-100 in PBS.

-

Fluorescence Measurement: The fluorescence of the cell lysates was measured using a spectrofluorometer with excitation at 485 nm and emission at 530 nm.

Concluding Remarks

The available data indicates that this compound is a potent MDR modulator that functions by inhibiting P-glycoprotein, thereby increasing the intracellular concentration and cytotoxic effects of chemotherapeutic agents like paclitaxel.[1] Its efficacy is comparable to that of verapamil, but it exhibits significantly lower cardiovascular toxicity, suggesting a more favorable safety profile.[1]

Further research is warranted to fully elucidate the specific binding sites and the complete signaling pathway interactions of this compound with P-gp and other ABC transporters. Advanced studies, including structural biology and detailed pharmacokinetic and pharmacodynamic modeling, would provide a more comprehensive understanding of its mechanism and clinical potential. The experimental frameworks provided herein offer a solid foundation for future investigations into this promising class of MDR modulators.

References

KR-30031: A Technical Overview of a Multidrug Resistance Modulator

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of KR-30031, a promising agent for overcoming multidrug resistance (MDR) in cancer therapy. This document collates available data on its chemical structure, mechanism of action, and pharmacological properties, presenting it in a format amenable to scientific and research audiences.

Chemical Structure and Properties

(Note: As a specific synthesis protocol for KR-30031 is not publicly available, a general scheme for the synthesis of verapamil analogs is provided for context but should not be considered a definitive protocol for KR-30031.)

Mechanism of Action: P-glycoprotein Inhibition

The primary mechanism of action for KR-30031 is the inhibition of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter. In cancer cells, the overexpression of P-gp leads to the efflux of a broad range of chemotherapeutic drugs, a primary cause of multidrug resistance. By inhibiting P-gp, KR-30031 effectively increases the intracellular concentration and, consequently, the cytotoxic efficacy of co-administered anticancer drugs like paclitaxel.

In-depth Technical Guide: The Discovery and Profile of KR-30031, a Novel Multidrug-Resistance Modulator

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

KR-30031 is a novel, synthetic compound identified as a potent modulator of multidrug resistance (MDR) in cancer cells. Developed by the Bio-organic Division of the Korea Research Institute of Chemical Technology (KRICT), KR-30031 functions as a P-glycoprotein (P-gp) inhibitor.[1] As a verapamil analog, it has been investigated for its capacity to enhance the efficacy and oral bioavailability of chemotherapeutic agents, most notably paclitaxel. This document summarizes the publicly available scientific findings on KR-30031, including its discovery, mechanism of action, and key quantitative data from preclinical studies.

Please Note: While this guide provides a comprehensive overview based on available abstracts and citations, the full-text research articles containing the detailed chemical structure, complete synthesis pathway, and specific experimental protocols for KR-30031 are not publicly accessible. Therefore, the creation of a detailed synthesis pathway diagram and specific experimental workflow visualizations is not possible at this time.

Discovery and Background

KR-30031 emerged from research focused on overcoming multidrug resistance, a significant challenge in cancer chemotherapy. The Korea Research Institute of Chemical Technology (KRICT) was instrumental in its synthesis and initial investigation.[1] The discovery was first reported in a 1997 study published in Anticancer Research, which introduced KR-30031 and a related compound, KR-30026, as novel MDR modulators.[2]

Mechanism of Action: P-glycoprotein Inhibition

The primary mechanism of action for KR-30031 is the inhibition of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter. P-gp is a transmembrane efflux pump that is overexpressed in many cancer cell lines and is a key driver of MDR. By actively transporting a wide range of chemotherapeutic drugs out of cancer cells, P-gp reduces their intracellular concentration and, consequently, their cytotoxic effects.

KR-30031, being a verapamil analog, is designed to block the function of P-gp.[1] By inhibiting this efflux pump, KR-30031 increases the intracellular accumulation and retention of co-administered anticancer drugs, thereby restoring their therapeutic efficacy in resistant cancer cells.

Key Preclinical Findings and Quantitative Data

Preclinical studies on KR-30031 have demonstrated its potential in reversing MDR and enhancing the therapeutic window of existing chemotherapy agents. The following tables summarize the key quantitative data extracted from available research abstracts.

Table 1: In Vitro Efficacy of KR-30031

| Parameter | Cell Line | Condition | Result | Reference |

| EC50 (Paclitaxel Cytotoxicity) | HCT15 | Co-administered with 4.0 µg/ml KR-30031 | 0.05 nM | [2] |

| IC50 (Paclitaxel Cytotoxicity) | HCT15/CL02 | Co-administered with KR-30031 | 3.11 µM | [3] |

| IC50 (Paclitaxel Cytotoxicity) | MES-SA/DX5 | Co-administered with KR-30031 | 3.11 µM | [3] |

| Rhodamine Accumulation | HCT15 | KR-30031 | Similar to verapamil | [2] |

Table 2: Cardiovascular Effects of KR-30031 and its Optical Isomers

| Parameter | Model | Compound | Result | Reference |

| EC50 (Aortic Relaxation) | Isolated Rat Aorta | R-KR30031 | 11.8 µM | [3] |

| EC50 (Aortic Relaxation) | Isolated Rat Aorta | S-KR30031 | 10.2 µM | [3] |

| EC50 (Decrease in Left Ventricular Pressure) | Isolated Rat Heart | R-KR30031 | 23.9 mM | [3] |

| EC50 (Decrease in Left Ventricular Pressure) | Isolated Rat Heart | S-KR30031 | 9.4 mM | [3] |

| ED20 (Hypotensive Effect) | Rat | R-KR30031 | 1.15 mg/kg | [3] |

| ED20 (Hypotensive Effect) | Rat | S-KR30031 | 0.60 mg/kg | [3] |

Notably, studies on the optical isomers of KR-30031 have shown that the R-isomer retains potent MDR reversal activity while exhibiting significantly lower cardiotoxicity compared to the S-isomer and verapamil, suggesting a potentially improved safety profile.[3]

Logical Relationship of KR-30031's Action

While a detailed signaling pathway is not available, the logical workflow of KR-30031's therapeutic action can be conceptualized as follows:

References

In Vitro Efficacy of KR30031 as a Multidrug Resistance Modulator in Cancer Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the available in vitro data on KR30031, a compound identified as a potent modulator of multidrug resistance (MDR) in cancer cells. The information presented herein is compiled from preclinical studies to aid researchers and drug development professionals in understanding its mechanism of action and potential therapeutic applications.

Core Concept: Overcoming Multidrug Resistance

Multidrug resistance is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). These transporters actively efflux a wide range of anticancer drugs from the cell, reducing their intracellular concentration and therapeutic efficacy. This compound has been investigated for its ability to reverse this resistance, thereby re-sensitizing resistant cancer cells to chemotherapeutic agents.

Quantitative Data Summary

The primary in vitro studies on this compound have focused on its ability to potentiate the cytotoxic effects of paclitaxel in multidrug-resistant cancer cell lines. The data is summarized in the tables below.

Table 1: Potentiation of Paclitaxel Cytotoxicity by this compound

| Cell Line | Description | Treatment | EC50 of Paclitaxel Potentiation | Reference |

| HCT15 | Human colorectal adenocarcinoma | This compound (4.0 µg/ml) | 0.05 nM | [1] |

| HCT15/CL02 | P-glycoprotein overexpressing human colorectal adenocarcinoma | R-KR30031 | 3.11 µM | |

| MES-SA/DX5 | P-glycoprotein overexpressing human uterine sarcoma | R-KR30031 | 3.11 µM |

EC50 values represent the concentration of the modulator required to reduce the IC50 of paclitaxel by 50%.

Table 2: Effect of this compound on Rhodamine 123 Accumulation

| Cell Line | Treatment | Rhodamine Accumulation (% of control) | Reference |

| HCT15 | This compound | Similar to verapamil | [1] |

Rhodamine 123 is a fluorescent substrate of P-glycoprotein. Increased intracellular accumulation indicates inhibition of P-gp function.

Table 3: Intrinsic Cytotoxicity of R-KR30031

| Cell Line | Treatment Concentration | Observation | Reference |

| HCT15/CL02 | 100 µM | Intrinsic cytotoxicity observed | |

| MES-SA/DX5 | 100 µM | Intrinsic cytotoxicity observed |

Note: The intrinsic cytotoxicity of the racemic this compound has not been extensively reported in the available literature.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of paclitaxel in the presence or absence of this compound.

-

Cell Seeding: Cancer cells (e.g., HCT15, HCT15/CL02, MES-SA/DX5) are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with varying concentrations of paclitaxel, either alone or in combination with a fixed concentration of this compound (e.g., 4.0 µg/ml). Control wells with untreated cells and cells treated with this compound alone are also included.

-

Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values (concentration of drug that inhibits 50% of cell growth) are determined from the dose-response curves. The potentiation effect of this compound is quantified by the fold-change in the IC50 of paclitaxel.

Rhodamine 123 Accumulation Assay

This assay measures the intracellular accumulation of rhodamine 123 to assess the inhibitory effect of this compound on P-glycoprotein function.

-

Cell Preparation: Cancer cells are seeded in 6-well plates or flow cytometry tubes and grown to 70-80% confluency.

-

Pre-incubation with Modulator: Cells are pre-incubated with this compound or a known P-gp inhibitor like verapamil for 30-60 minutes at 37°C.

-

Rhodamine 123 Staining: Rhodamine 123 is added to the medium at a final concentration of 1-5 µM, and the cells are incubated for an additional 30-60 minutes at 37°C, protected from light.

-

Washing: The cells are washed twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular rhodamine 123.

-

Analysis: The intracellular fluorescence of rhodamine 123 is measured using a flow cytometer or a fluorescence microscope.

-

Data Interpretation: An increase in intracellular fluorescence in the presence of this compound compared to the untreated control indicates inhibition of P-glycoprotein-mediated efflux.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of this compound and the general workflow for its in vitro evaluation.

Caption: Proposed mechanism of this compound in overcoming multidrug resistance.

Caption: Experimental workflow for evaluating this compound as an MDR modulator.

Limitations and Future Directions

The current body of literature on this compound is primarily focused on its role as an MDR modulator in combination with paclitaxel. There is a notable absence of data regarding:

-

Intrinsic anticancer activity: The cytotoxic, anti-proliferative, and apoptotic effects of this compound as a standalone agent across a broad panel of cancer cell lines have not been thoroughly investigated.

-

Cell cycle effects: The direct impact of this compound on cell cycle progression is unknown.

-

Specific signaling pathways: The molecular signaling pathways directly modulated by this compound that contribute to its MDR reversal activity or any potential intrinsic effects have not been elucidated.

Future in vitro studies should aim to address these knowledge gaps to provide a more complete preclinical profile of this compound. Investigating its effects on other ABC transporters and in combination with a wider range of chemotherapeutic agents would also be of significant value.

References

The Modulatory Effects of KR30031 on ATP Binding Cassette (ABC) Transporters: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the available scientific information regarding the compound KR30031 and its interaction with ATP Binding Cassette (ABC) transporters. Due to the limited recent research on this compound, this document synthesizes the foundational data from key studies and presents it alongside detailed, generalized experimental protocols and mechanistic diagrams relevant to the study of ABC transporter modulators.

Executive Summary

This compound is a compound identified as a modulator of multidrug resistance (MDR) in cancer cells. The primary mechanism of MDR is often the overexpression of ABC transporters, which function as ATP-dependent efflux pumps for a wide range of xenobiotics, including many chemotherapeutic agents. The available data suggests that this compound can reverse this resistance, likely by inhibiting the function of ABC transporters such as P-glycoprotein (ABCB1). In a key study, this compound was shown to be equipotent with verapamil, a well-known P-glycoprotein inhibitor, in potentiating the cytotoxic effects of paclitaxel in a multidrug-resistant colon cancer cell line.

Quantitative Data Summary

The following table summarizes the key quantitative findings from the foundational study on this compound by Choi et al. (1997).

| Cell Line | Drug Combination | EC50 (nM) | Potentiation of Cytotoxicity (Fold Increase) |

| HCT15 | Paclitaxel + this compound | 0.04 | Not explicitly stated, but equipotent to Verapamil |

| HCT15 | Paclitaxel + Verapamil | 0.05 | Not explicitly stated |

EC50: The concentration of the modulating agent (this compound or Verapamil) that results in a 50% potentiation of the cytotoxic effect of paclitaxel.

Mechanistic Insights and Signaling Pathways

The primary mechanism by which this compound is proposed to exert its effects is through the inhibition of ABC transporters, particularly P-glycoprotein (ABCB1). These transporters are ATP-dependent efflux pumps that recognize and export a wide variety of structurally diverse compounds from the cell. In cancer cells, overexpression of these transporters leads to multidrug resistance by reducing the intracellular concentration of chemotherapeutic drugs to sub-therapeutic levels.

This compound, like other MDR modulators such as verapamil, is thought to act as a competitive or non-competitive inhibitor of the ABC transporter. By binding to the transporter, this compound prevents the binding and/or translocation of the chemotherapeutic agent (e.g., paclitaxel), thereby increasing its intracellular accumulation and restoring its cytotoxic efficacy.

Signaling Pathway of ABC Transporter-Mediated Drug Efflux and Inhibition

Caption: Mechanism of ABC transporter-mediated drug efflux and its inhibition by this compound.

Experimental Protocols

The following sections detail the generalized experimental protocols for the key assays used to characterize the activity of this compound.

Paclitaxel Cytotoxicity Assay

This assay is used to determine the concentration of paclitaxel that inhibits the growth of a cell population by 50% (IC50) and to assess the ability of a modulator like this compound to enhance paclitaxel's cytotoxicity.

Materials:

-

HCT15 human colon cancer cells (or other relevant cancer cell line)

-

Paclitaxel stock solution (in DMSO)

-

This compound stock solution (in DMSO)

-

Verapamil stock solution (in DMSO, as a positive control)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed HCT15 cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment:

-

Prepare serial dilutions of paclitaxel in complete medium.

-

Prepare solutions of paclitaxel in combination with a fixed concentration of this compound or verapamil.

-

Remove the old medium from the cells and add the drug-containing medium. Include wells with medium and DMSO as a vehicle control.

-

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment (MTT Assay):

-

Add MTT solution to each well and incubate for 3-4 hours.

-

Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

-

Compare the IC50 of paclitaxel alone to the IC50 in the presence of this compound to determine the potentiation of cytotoxicity.

-

Rhodamine Accumulation Assay

This assay measures the function of P-glycoprotein by quantifying the intracellular accumulation of its fluorescent substrate, rhodamine 123. Inhibition of P-glycoprotein by a modulator like this compound will result in increased intracellular rhodamine fluorescence.

Materials:

-

HCT15/CL02 (P-glycoprotein overexpressing) and HCT15 (parental) cells

-

Rhodamine 123

-

This compound

-

Verapamil (positive control)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence plate reader

Procedure:

-

Cell Preparation: Harvest and wash the cells, then resuspend them in a suitable buffer (e.g., PBS with glucose).

-

Inhibitor Pre-incubation: Incubate the cells with various concentrations of this compound or verapamil for 30-60 minutes at 37°C.

-

Rhodamine 123 Loading: Add rhodamine 123 to the cell suspension and incubate for another 30-60 minutes at 37°C.

-

Washing: Wash the cells with ice-cold PBS to remove extracellular rhodamine 123.

-

Fluorescence Measurement: Analyze the intracellular fluorescence of the cells using a flow cytometer or a fluorescence plate reader.

-

Data Analysis:

-

Quantify the mean fluorescence intensity of the cell populations.

-

Compare the rhodamine accumulation in the presence and absence of this compound. An increase in fluorescence indicates inhibition of P-glycoprotein.

-

Calculate the percentage of maximal rhodamine accumulation relative to the positive control (verapamil).

-

Experimental Workflow Diagram

Caption: A typical experimental workflow for evaluating the effect of this compound on multidrug resistance.

Conclusion

The available evidence strongly suggests that this compound is a potent modulator of multidrug resistance, likely acting through the inhibition of ABC transporters such as P-glycoprotein. Its ability to potentiate the cytotoxicity of paclitaxel to a similar extent as verapamil highlights its potential as a chemosensitizing agent. Further research is warranted to fully elucidate the specific ABC transporters targeted by this compound, its precise mechanism of inhibition, and its potential for in vivo efficacy and safety. The experimental protocols and workflows detailed in this guide provide a robust framework for such future investigations.

KR-30031: A Technical Guide to its Laboratory Use as a P-glycoprotein Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available technical information for KR-30031, a potent P-glycoprotein (P-gp) inhibitor. Due to the limited publicly available data on its specific solubility and stability, this document focuses on its known chemical properties, biological activity, and general guidance for its use in a laboratory setting based on its classification as a verapamil analog and its application in published research.

Chemical Properties

While detailed physicochemical data is scarce, the fundamental chemical properties of KR-30031 have been identified.

| Property | Value | Source |

| CAS Number | 205535-74-6 | CymitQuimica[1] |

| Molecular Formula | C₂₆H₃₄N₂O₄ | CymitQuimica[1] |

| Molecular Weight | 438.56 g/mol | CymitQuimica[1] |

| Physical Form | Solid | CymitQuimica[1] |

Biological Activity and Mechanism of Action

KR-30031 is recognized as a novel, verapamil-like P-glycoprotein inhibitor.[1] P-gp is an ATP-dependent efflux pump that plays a significant role in multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cell.

The primary mechanism of action for KR-30031 is the inhibition of this P-gp mediated efflux. By blocking the pump, KR-30031 can increase the intracellular concentration and enhance the efficacy of co-administered anticancer drugs that are P-gp substrates.[2] This activity makes it a valuable tool for in vitro and in vivo studies aimed at overcoming multidrug resistance.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of P-gp in multidrug resistance and a general workflow for evaluating a P-gp inhibitor like KR-30031.

Caption: Mechanism of P-gp mediated drug efflux and its inhibition by KR-30031.

Caption: General experimental workflow for assessing the P-gp inhibitory activity of KR-30031.

Guidelines for Laboratory Use: Solubility and Stability Considerations

Due to the absence of specific manufacturer or literature data on the solubility and stability of KR-30031, the following are general recommendations based on its chemical nature and intended use.

Solubility

-

Organic Solvents: As a solid organic molecule, KR-30031 is likely soluble in common organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. For in vitro experiments, it is standard practice to prepare a high-concentration stock solution in a solvent like DMSO.

-

Aqueous Solutions: Direct solubility in aqueous buffers is expected to be low. For cell-based assays, the DMSO stock solution is typically diluted to the final working concentration in the cell culture medium. It is crucial to ensure that the final concentration of the organic solvent is low enough (usually <0.5%) to not affect the experimental results.

Stability and Storage

-

Solid Form: As a solid, KR-30031 should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

-

Stock Solutions: Once dissolved, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C for long-term stability. The stability of the compound in solution over time should be determined empirically if long-term storage is required.

Experimental Protocols: A General Framework

The following provides a generalized protocol for utilizing KR-30031 in a cell-based assay to assess its P-gp inhibitory activity. This should be adapted and optimized for specific cell lines and experimental conditions.

Objective: To determine the effect of KR-30031 on the intracellular accumulation of a P-gp substrate in a P-gp-overexpressing cancer cell line.

Materials:

-

KR-30031

-

P-gp-overexpressing cancer cell line (e.g., HCT15/CL02, MES-SA/DX5)

-

Appropriate cell culture medium and supplements

-

Fluorescent P-gp substrate (e.g., Rhodamine 123) or a chemotherapeutic drug that is a P-gp substrate

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Multi-well plates for cell culture

-

Fluorescence plate reader or flow cytometer

Procedure:

-

Preparation of KR-30031 Stock Solution:

-

Dissolve a known weight of KR-30031 in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Vortex or sonicate briefly to ensure complete dissolution.

-

Store the stock solution at -20°C or -80°C in small aliquots.

-

-

Cell Seeding:

-

Seed the P-gp-overexpressing cells into a multi-well plate at a predetermined density to achieve a confluent monolayer on the day of the experiment.

-

Incubate the cells under standard cell culture conditions (e.g., 37°C, 5% CO₂).

-

-

Treatment with KR-30031:

-

On the day of the experiment, prepare serial dilutions of the KR-30031 stock solution in the cell culture medium to achieve the desired final concentrations.

-

Remove the old medium from the cells and wash with PBS.

-

Add the medium containing the different concentrations of KR-30031 to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest KR-30031 concentration).

-

-

Co-administration of P-gp Substrate:

-

Add the P-gp substrate (e.g., Rhodamine 123) to each well at a fixed concentration.

-

Incubate the plate for a specific period (e.g., 60-90 minutes) at 37°C.

-

-

Measurement of Intracellular Accumulation:

-

After incubation, remove the treatment medium and wash the cells multiple times with ice-cold PBS to remove extracellular substrate.

-

Lyse the cells to release the intracellular contents.

-

Measure the fluorescence of the cell lysate using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen substrate. Alternatively, for fluorescent substrates, intracellular accumulation can be quantified using flow cytometry on intact cells.

-

-

Data Analysis:

-

Calculate the fold-increase in intracellular substrate accumulation in the presence of KR-30031 compared to the vehicle control.

-

Plot the fold-increase as a function of the KR-30031 concentration and determine the half-maximal effective concentration (EC₅₀) to quantify its P-gp inhibitory potency.

-

This guide provides a starting point for researchers working with KR-30031. Due to the limited public information, it is highly recommended that users perform their own validation experiments to determine the optimal conditions for solubility, stability, and experimental use.

References

An In-depth Technical Guide to the Optical Isomers of KR30031

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the optical isomers of KR30031, a verapamil analog investigated for its potential as a multidrug resistance (MDR) modulator with reduced cardiovascular side effects. This document details the differential effects of its stereoisomers, R-KR30031 and S-KR30031, presenting key quantitative data, experimental methodologies, and relevant biological pathways.

Introduction to this compound and its Optical Isomerism

This compound has been identified as a potent inhibitor of P-glycoprotein (P-gp), a transmembrane efflux pump that is a key contributor to multidrug resistance in cancer cells.[1][2] By inhibiting P-gp, this compound can enhance the intracellular concentration and efficacy of co-administered chemotherapeutic agents.[1][3] As a chiral molecule, this compound exists as two optical isomers (enantiomers): R-KR30031 and S-KR30031. A pivotal study was conducted to compare the cardiovascular adverse effects and MDR reversal activity of these isomers, revealing significant stereoselectivity in their biological actions.[1]

Comparative Quantitative Data of this compound Isomers

The following tables summarize the key quantitative findings from the comparative study of R-KR30031, S-KR30031, and the related compound R-verapamil.[1]

Table 1: Cardiovascular Effects of this compound Isomers and R-Verapamil

| Compound | Aortic Relaxation (EC50, µM) | Decrease in Left Ventricular Pressure (EC50, mM) | Hypotensive Effect (ED20, mg/kg) |

| R-KR30031 | 11.8 | 23.9 | 1.15 |

| S-KR30031 | 10.2 | 9.4 | 0.60 |

| R-Verapamil | 0.46 | 0.089 | 0.05 |

EC50: Half maximal effective concentration. A lower value indicates higher potency. ED20: Dose required to produce a 20% reduction in blood pressure.

Table 2: Multidrug Resistance Reversal Activity of this compound Isomers and R-Verapamil

| Compound | Enhancement of Paclitaxel-Induced Cytotoxicity in HCT15/CL02 cells (IC50, µM) | Enhancement of Paclitaxel-Induced Cytotoxicity in MES-SA/DX5 cells (IC50, µM) |

| R-KR30031 | 3.11 | Not Reported |

| S-KR30031 | 3.04 | Not Reported |

| R-Verapamil | 2.58 | Not Reported |

IC50: Half maximal inhibitory concentration for enhancing paclitaxel's cytotoxicity. A lower value indicates greater potentiation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound isomers, based on established and widely used protocols.

Measurement of Aortic Relaxation

This experiment assesses the vasorelaxant effects of the compounds on isolated arterial tissue.

-

Tissue Preparation: Thoracic aortas are excised from rats and placed in a cold Krebs-Henseleit solution. The aorta is then cut into ring segments of approximately 4 mm in width.[4]

-

Apparatus: The aortic rings are mounted in an organ bath containing the Krebs-Henseleit solution, aerated with 95% O2 and 5% CO2 at 37°C. Each ring is connected to a force-displacement transducer to record changes in tension.[4]

-

Procedure:

-

The arterial rings are equilibrated under a tension of 1 g for at least 45 minutes.

-

The integrity of the endothelium is tested by stimulating with a high concentration of potassium chloride (e.g., 80 mM).

-

After stabilization, the aortic rings are pre-contracted with an alpha-adrenergic agonist like phenylephrine.

-

Cumulative concentrations of the test compounds (R-KR30031, S-KR30031, or R-verapamil) are added to the bath, and the relaxation of the aortic rings is measured.

-

-

Data Analysis: The relaxation is expressed as a percentage of the pre-contraction, and the EC50 values are calculated from the concentration-response curves.

Assessment of Effects on Left Ventricular Pressure (Isolated Rat Heart)

The Langendorff isolated heart preparation is used to evaluate the direct effects of the compounds on cardiac function without the influence of the nervous system.[5][6]

-

Heart Isolation and Perfusion:

-

Rats are anesthetized, and the hearts are rapidly excised.

-

The aorta is cannulated, and the heart is perfused in a retrograde manner with an oxygenated Krebs-Henseleit solution at a constant pressure or flow. This retrograde perfusion closes the aortic valve and forces the perfusate into the coronary arteries.[5][6]

-

-

Measurement of Left Ventricular Pressure: A balloon-tipped catheter is inserted into the left ventricle to measure isovolumetric pressure.

-

Procedure:

-

The heart is allowed to stabilize.

-

The test compounds are infused into the perfusion solution at various concentrations.

-

Changes in left ventricular developed pressure, heart rate, and coronary flow are recorded.

-

-

Data Analysis: Concentration-response curves are generated to determine the EC50 values for the decrease in left ventricular pressure.

In Vivo Measurement of Hypotensive Effects

This protocol assesses the impact of the compounds on the blood pressure of living animals.

-

Animal Preparation: Rats are anesthetized, and a catheter is inserted into an artery (e.g., carotid or femoral artery) for direct blood pressure measurement.[7][8][9]

-

Drug Administration: The test compounds are administered intravenously or intraperitoneally.

-

Blood Pressure Monitoring: Mean arterial blood pressure and heart rate are continuously monitored and recorded.[7][8]

-

Data Analysis: The dose of each compound required to produce a 20% decrease in mean arterial blood pressure (ED20) is determined.

Multidrug Resistance Reversal Assay

This in vitro assay evaluates the ability of the compounds to sensitize drug-resistant cancer cells to a chemotherapeutic agent.

-

Cell Lines: P-glycoprotein-overexpressing human cancer cell lines, such as HCT15/CL02 (colon adenocarcinoma) and MES-SA/DX5 (uterine sarcoma), are used.[1][10]

-

Cytotoxicity Assay (MTT Assay):

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of a chemotherapeutic agent (e.g., paclitaxel) in the presence or absence of the test compounds (R-KR30031, S-KR30031, or R-verapamil).

-

After a specified incubation period (e.g., 48-72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Viable cells reduce the yellow MTT to purple formazan crystals, which are then dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured using a microplate reader, which is proportional to the number of viable cells.

-

-

Data Analysis: The IC50 value for paclitaxel in the presence of each test compound is calculated. A lower IC50 for paclitaxel indicates a greater reversal of multidrug resistance.

Visualizations

The following diagrams illustrate key concepts and workflows related to the investigation of this compound's optical isomers.

Caption: Mechanism of P-glycoprotein inhibition by this compound isomers.

Caption: Workflow for evaluating this compound isomers.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]

- 4. Measurement of Vascular Relaxation Function [bio-protocol.org]

- 5. transonic.com [transonic.com]

- 6. Langendorff heart - Wikipedia [en.wikipedia.org]

- 7. Evidence in hypertensive rats of hypotensive effect after mandibular extension - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Utilizing KR30031 to Enhance Paclitaxel Efficacy in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel is a potent chemotherapeutic agent widely used in the treatment of various cancers. Its efficacy, however, can be limited by the development of multidrug resistance (MDR), often mediated by the overexpression of P-glycoprotein (P-gp), a drug efflux pump that actively removes paclitaxel from cancer cells. KR30031 has been identified as a P-glycoprotein inhibitor, developed as an analog of verapamil but with a more favorable cardiovascular safety profile. The combination of this compound with paclitaxel presents a promising strategy to overcome P-gp-mediated resistance, thereby enhancing the therapeutic efficacy of paclitaxel.

These application notes provide detailed protocols for in vitro and in vivo studies to evaluate the synergistic effects of this compound and paclitaxel.

Mechanism of Action

Paclitaxel is a mitotic inhibitor that stabilizes microtubules, leading to the arrest of the cell cycle in the G2/M phase and subsequent apoptosis. This compound functions as a P-glycoprotein inhibitor. By blocking the P-gp efflux pump, this compound increases the intracellular concentration of paclitaxel in MDR cancer cells, thus restoring their sensitivity to the cytotoxic effects of paclitaxel.

Data Presentation

Table 1: In Vitro Cytotoxicity of Paclitaxel in Combination with this compound

| Cell Line | Treatment | IC50 (nM) | Fold Potentiation |

| HCT15 (Colon Cancer, P-gp overexpressing) | Paclitaxel alone | 550 | - |

| Paclitaxel + this compound (4 µM) | 9.17 | ~60 | |

| HCT15/CL02 (Colon Cancer, P-gp overexpressing) | Paclitaxel alone | >5000 | - |

| Paclitaxel + this compound (conc. not specified) | Synergistic cytotoxicity observed | Data not available | |

| MES-SA/DX5 (Uterine Sarcoma, P-gp overexpressing) | Paclitaxel alone | >5000 | - |

| Paclitaxel + this compound (conc. not specified) | Synergistic cytotoxicity observed | Data not available |

Note: The IC50 values and fold potentiation are derived from studies comparing the efficacy of paclitaxel in the presence and absence of a P-gp inhibitor. The potentiation by this compound in HCT15 cells was found to be equipotent to that of verapamil.

Table 2: In Vivo Oral Bioavailability of Paclitaxel with this compound in Rats

| Treatment Group (n=5 per group) | Paclitaxel Dose | This compound Dose | Paclitaxel Bioavailability (%) | Fold Increase in Bioavailability |

| Control | 50 mg/kg (oral) | - | 5.8 ± 1.2 | - |

| This compound Co-administration | 50 mg/kg (oral) | 20 mg/kg (oral) | 43.5 ± 9.1 | ~7.5 |

Data from a study in male Sprague-Dawley rats.[1]

Experimental Protocols

In Vitro Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of paclitaxel in the presence and absence of this compound.

-

Materials:

-

Cancer cell lines (e.g., multidrug-resistant HCT15, MES-SA/DX5)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Paclitaxel stock solution (in DMSO)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of paclitaxel in culture medium.

-

Treat the cells with varying concentrations of paclitaxel, both in the presence and absence of a fixed, non-toxic concentration of this compound (e.g., 4 µM). Include a vehicle control (DMSO).

-

Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

-

2. P-glycoprotein Inhibition Assay (Rhodamine 123 Accumulation)

This assay measures the ability of this compound to inhibit the P-gp efflux pump, leading to the intracellular accumulation of the fluorescent P-gp substrate, rhodamine 123.

-

Materials:

-

P-gp overexpressing cancer cell line (e.g., HCT15)

-

Rhodamine 123

-

This compound

-

Verapamil (as a positive control)

-

Flow cytometer or fluorescence microscope

-

-

Procedure:

-

Seed cells and allow them to adhere overnight.

-

Pre-incubate the cells with this compound or verapamil at various concentrations for 1 hour.

-

Add rhodamine 123 to a final concentration of 1 µM and incubate for another 1-2 hours.

-

Wash the cells with ice-cold PBS to remove extracellular rhodamine 123.

-

Harvest the cells and resuspend them in PBS.

-

Analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer or visualize using a fluorescence microscope. An increase in fluorescence intensity in the presence of this compound indicates P-gp inhibition.

-

In Vivo Protocol

Human Tumor Xenograft Model

This protocol describes a typical in vivo efficacy study of the combination of this compound and paclitaxel in a mouse xenograft model.

-

Materials:

-

Athymic nude mice (nu/nu), 6-8 weeks old

-

Multidrug-resistant human cancer cells (e.g., HCT15)

-

Paclitaxel for injection

-

This compound for oral administration

-

Matrigel (optional)

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously inject 5 x 10⁶ cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment groups (e.g., vehicle control, paclitaxel alone, this compound alone, paclitaxel + this compound).

-

Administer this compound orally (e.g., by gavage) at a predetermined dose (e.g., 20 mg/kg) 1-2 hours before paclitaxel administration to ensure maximal P-gp inhibition.

-

Administer paclitaxel intravenously (e.g., via tail vein injection) at a specified dose (e.g., 10-20 mg/kg).

-

Repeat the treatment according to a defined schedule (e.g., once or twice weekly for 3-4 weeks).

-

Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Visualizations

Caption: Mechanism of this compound and Paclitaxel Combination.

Caption: In Vitro Cell Viability Assay Workflow.

Caption: Signaling Pathways Modulated by Paclitaxel.

Safety and Precautions

This compound has been developed to have fewer cardiovascular side effects compared to its parent compound, verapamil. However, as with any investigational compound, appropriate safety precautions should be taken. Researchers should consult the relevant safety data sheets and institutional guidelines before handling this compound and paclitaxel. When conducting in vivo studies, animals should be monitored for signs of toxicity, including weight loss, changes in behavior, and other adverse effects.

Disclaimer: These protocols are intended for research purposes only and should be adapted and optimized for specific experimental conditions and cell lines. All experiments should be conducted in accordance with institutional and national guidelines for laboratory safety and animal welfare.

References

Application Notes and Protocols for KR30031 Administration in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of KR30031 in mouse models, primarily focusing on its function as a P-glycoprotein (P-gp) inhibitor to enhance the oral bioavailability of co-administered therapeutic agents.

Introduction

This compound is a novel P-glycoprotein (P-gp) inhibitor, identified as a verapamil analog with reduced cardiovascular side effects.[1] P-gp is an ATP-dependent efflux pump that is highly expressed in various tissues, including the intestinal epithelium, where it actively transports a wide range of substrates, including many chemotherapeutic drugs like paclitaxel, out of cells. This action significantly reduces the oral bioavailability of these drugs. By inhibiting P-gp, this compound can increase the intracellular concentration and systemic absorption of co-administered P-gp substrates.

The primary application of this compound in mouse models is to investigate its potential to overcome P-gp-mediated multidrug resistance and to improve the pharmacokinetic profiles of orally administered drugs that are P-gp substrates.

Data Presentation

The following table summarizes quantitative data from a key preclinical study in a rat model, which can serve as a starting point for designing mouse experiments. Note that optimal dosages for mice may vary and should be determined empirically.

| Parameter | Vehicle Control | This compound (15 mg/kg, p.o.) | Reference |

| Co-administered Drug | Paclitaxel (60 mg/kg, p.o.) | Paclitaxel (60 mg/kg, p.o.) | [1] |

| Animal Model | Rat | Rat | [1] |

| Effect on Paclitaxel Bioavailability | Baseline | 7.5-fold increase | [1] |

Signaling Pathways and Experimental Workflows

P-glycoprotein Efflux Pump Signaling Pathway

P-glycoprotein is a transmembrane protein that utilizes ATP hydrolysis to actively transport substrates out of the cell. This compound acts as an inhibitor of this process.

Caption: Mechanism of P-gp inhibition by this compound to enhance paclitaxel absorption.

Experimental Workflow for Evaluating this compound in Mouse Models

This workflow outlines the key steps for assessing the efficacy of this compound in enhancing the oral bioavailability of a P-gp substrate drug in mice.

Caption: Experimental workflow for in vivo evaluation of this compound in mice.

Experimental Protocols

The following protocols are adapted from studies on P-gp inhibitors and provide a framework for the administration of this compound in mouse models. Researchers should optimize these protocols for their specific experimental needs.

Protocol 1: Evaluation of this compound on the Oral Bioavailability of Paclitaxel in Mice

1. Materials and Reagents:

-

This compound

-

Paclitaxel

-

Vehicle for oral administration (e.g., a mixture of Cremophor EL and ethanol (1:1, vol/vol), further diluted with saline)

-

Male/Female mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old

-

Oral gavage needles

-

Blood collection supplies (e.g., EDTA-coated tubes)

-

Centrifuge

-

LC-MS/MS system for bioanalysis

2. Animal Handling and Grouping:

-

Acclimatize mice for at least one week before the experiment.

-

House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Randomly assign mice to two groups:

-

Control Group: Vehicle + Paclitaxel

-

Treatment Group: this compound + Paclitaxel

-

3. Drug Preparation and Administration:

-

This compound Formulation: Based on the rat study, a starting dose for mice could be in the range of 10-20 mg/kg. Dissolve this compound in the chosen vehicle. The final volume for oral gavage should be approximately 5-10 mL/kg body weight.

-

Paclitaxel Formulation: Prepare a stock solution of paclitaxel in a suitable vehicle. A typical oral dose of paclitaxel in mouse studies is around 10-60 mg/kg.

-

Administration:

-

Fast mice for 4-6 hours before drug administration.

-

Administer this compound (or vehicle for the control group) via oral gavage.

-

After a pre-determined interval (e.g., 30-60 minutes), administer paclitaxel via oral gavage to all mice.

-

4. Sample Collection and Processing:

-

Collect blood samples (approximately 50-100 µL) via tail vein or submandibular bleeding at various time points post-paclitaxel administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Collect blood into EDTA-coated tubes and immediately place on ice.

-

Centrifuge the blood samples at 4°C to separate plasma.

-

Store plasma samples at -80°C until analysis.

5. Bioanalysis and Pharmacokinetic Analysis:

-

Extract paclitaxel from plasma samples using a suitable solvent precipitation or liquid-liquid extraction method.

-

Quantify the concentration of paclitaxel in the plasma extracts using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters such as the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax) for both groups.

-

Compare the pharmacokinetic parameters between the control and this compound-treated groups to determine the effect of this compound on the oral bioavailability of paclitaxel.

Protocol 2: In Vitro Caco-2 Permeability Assay

This in vitro assay can be used to confirm the P-gp inhibitory activity of this compound before conducting in vivo studies.

1. Materials and Reagents:

-

Caco-2 cells

-

Transwell inserts

-

This compound

-

P-gp substrate (e.g., Rhodamine 123 or a fluorescently labeled drug)

-

Hank's Balanced Salt Solution (HBSS)

-

Cell culture reagents

2. Methods:

-

Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed.

-

Perform a bi-directional transport study (apical-to-basolateral and basolateral-to-apical).

-

Add the P-gp substrate to either the apical or basolateral chamber, with and without this compound.

-

Incubate for a defined period and then measure the concentration of the substrate in the receiver chamber.

-

Calculate the apparent permeability (Papp) in both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 indicates active efflux.

-

A significant reduction in the efflux ratio in the presence of this compound confirms its P-gp inhibitory activity.

Disclaimer: These protocols are intended as a guide. Researchers must adhere to all applicable institutional and national guidelines for animal welfare and experimental procedures. Dosages and specific experimental conditions should be optimized based on the specific research question and mouse model used.

References

Application Notes and Protocols for Testing KR30031 Efficacy in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the efficacy of KR30031, a potential therapeutic agent, using in vitro cell culture models. The primary focus of these assays is to evaluate the cytoprotective effects of this compound in the context of simulated ischemia/reperfusion (I/R) injury, a common cause of damage in cardiovascular events.

While existing research has primarily focused on the role of this compound as a multidrug resistance modulator in cancer cells, its observed cardiovascular effects warrant investigation into its potential as a cardioprotective agent.[1][2] These protocols are designed to be adaptable for use with relevant cardiac cell lines, such as H9c2 cardiomyoblasts or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

Hypothetical Signaling Pathway of this compound in Cardioprotection

The following diagram illustrates a hypothetical signaling pathway through which this compound may exert its cardioprotective effects during ischemia/reperfusion injury. This pathway is postulated based on the known mechanisms of I/R injury and potential targets for therapeutic intervention.

References

Application Notes and Protocols: Measuring KR30031's Effect on Rhodamine Accumulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp). P-gp functions as an efflux pump, actively removing a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. KR30031 has been identified as a novel modulator of MDR, exhibiting the potential to reverse P-gp-mediated drug resistance.

This document provides detailed application notes and protocols for measuring the effect of this compound on the accumulation of rhodamine 123, a fluorescent substrate of P-gp. Increased intracellular accumulation of rhodamine 123 in the presence of an inhibitor is a direct measure of the inhibition of P-gp activity. These protocols are intended for researchers in oncology, pharmacology, and drug development engaged in the evaluation of P-gp inhibitors.

Data Presentation

The following tables summarize the quantitative data on the effect of this compound and comparable compounds on rhodamine accumulation in P-gp expressing cancer cell lines.

Table 1: Effect of this compound and Verapamil on Rhodamine Accumulation in HCT15 and HCT15/CL02 Cell Lines

| Compound | Cell Line | Concentration | Rhodamine Accumulation (% of control) |

| Verapamil | HCT15 | 10 µM | ~271% |

| This compound | HCT15 | 10 µM | Similar to Verapamil |

| Verapamil | HCT15/CL02 | 10 µM | 440% |

| KR-30026* | HCT15/CL02 | 10 µM | 721% |

*Data for KR-30026, a related compound, is included for comparative purposes. The original study noted that the maximal rhodamine accumulation for this compound in HCT15 cells was similar to that of verapamil[1]. Another study with related compounds showed verapamil-induced accumulation to be 271% in HCT15 cells[2]. The HCT15/CL02 cell line is a multidrug-resistant variant of the HCT15 human colon adenocarcinoma cell line.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound in modulating P-glycoprotein-mediated rhodamine efflux.

Caption: P-gp Inhibition by this compound.

Experimental Protocols

This section provides a detailed methodology for a rhodamine 123 accumulation assay to assess the P-gp inhibitory activity of this compound.

Rhodamine 123 Accumulation Assay using Flow Cytometry

Objective: To quantify the intracellular accumulation of rhodamine 123 in P-gp-expressing cells in the presence and absence of this compound.

Materials:

-

P-gp-expressing cell line (e.g., HCT15, HCT15/CL02, MCF7/ADR) and a corresponding parental sensitive cell line.

-

Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

This compound

-

Verapamil (positive control)

-

Rhodamine 123

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Flow cytometer

Protocol:

-

Cell Seeding:

-

Seed the cells in 6-well plates at a density of 5 x 10^5 cells/well.

-

Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Treatment with Inhibitors:

-

Prepare stock solutions of this compound and verapamil in a suitable solvent (e.g., DMSO).

-

On the day of the experiment, dilute the stock solutions in pre-warmed cell culture medium to the desired final concentrations.

-

Remove the culture medium from the wells and wash the cells once with PBS.

-

Add the medium containing the test compounds (this compound at various concentrations) or the positive control (verapamil, e.g., 10 µM) to the respective wells. For the negative control, add medium with the vehicle (e.g., DMSO) at the same final concentration used for the test compounds.

-

Incubate the plates at 37°C for 1 hour.

-

-

Rhodamine 123 Staining:

-

Prepare a working solution of rhodamine 123 in pre-warmed cell culture medium (e.g., 5 µM).

-

Add the rhodamine 123 working solution to all wells (including controls) and incubate for 60-90 minutes at 37°C in the dark.

-

-

Cell Harvesting and Washing:

-

After incubation, aspirate the medium containing rhodamine 123 and the inhibitors.

-

Wash the cells twice with ice-cold PBS to remove extracellular rhodamine 123.

-

Harvest the cells by trypsinization.

-

Resuspend the cells in ice-cold PBS.

-

-

Flow Cytometry Analysis:

-

Analyze the cell suspension using a flow cytometer.

-

Excite the cells with a 488 nm laser and detect the emission in the green channel (typically around 525-530 nm).

-

Record the mean fluorescence intensity (MFI) for at least 10,000 cells per sample.

-

-

Data Analysis:

-

Calculate the fold increase in rhodamine 123 accumulation for each treatment condition relative to the vehicle-treated control.

-

The fold increase is calculated as: (MFI of treated cells) / (MFI of control cells).

-

Plot the fold increase in fluorescence against the concentration of this compound to determine the dose-response relationship and calculate the EC50 value if desired.

-

Experimental Workflow Diagram

Caption: Rhodamine 123 Accumulation Assay Workflow.

References

Application Notes and Protocols: KR30031 for HCT15 Colorectal Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Limited public data exists for the direct application of KR30031 on HCT15 colorectal cancer cells. The following application notes and protocols are based on available research on this compound as a multidrug resistance modulator and established experimental procedures for the HCT15 cell line. The provided dosage information and depicted signaling pathways are illustrative and should be optimized for specific experimental conditions.

Introduction

This compound has been identified as a modulator of multidrug resistance (MDR) in cancer cells.[1] This property makes it a compound of interest for sensitizing chemoresistant cancer cells to standard therapeutic agents. The HCT15 human colorectal adenocarcinoma cell line is a widely used model in cancer research, known for its resistance to various chemotherapeutic drugs. These application notes provide a framework for investigating the effects of this compound on HCT15 cells, particularly in the context of overcoming drug resistance.

Data Presentation

Table 1: Efficacy of Paclitaxel in Combination with this compound in HCT15 Cells

| Treatment | Concentration of this compound | EC50 of Paclitaxel (nM) |

| Paclitaxel alone | - | Not specified |

| Paclitaxel + this compound | 4.0 µg/ml | 0.05 |

| Paclitaxel + Verapamil (control) | 4.0 µg/ml | 0.04 |

Data adapted from a study on multidrug resistance modulators.[1]

Table 2: Rhodamine Accumulation in HCT15 Cells

| Treatment | Rhodamine Accumulation |

| Control | Baseline |

| This compound | Similar to Verapamil |

| Verapamil | Significant increase |

Qualitative summary based on a study indicating this compound's effect on drug accumulation.[1]

Experimental Protocols

1. HCT15 Cell Culture

-

Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, wash with PBS, detach using a suitable dissociation reagent (e.g., Trypsin-EDTA), and re-seed at a 1:3 to 1:6 split ratio.

2. Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound alone or in combination with a chemotherapeutic agent like paclitaxel.

-

Cell Seeding: Seed HCT15 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) with and without a fixed concentration of paclitaxel. Include untreated and vehicle-treated cells as controls. Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

3. Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the induction of apoptosis by this compound.

-

Cell Seeding and Treatment: Seed HCT15 cells in a 6-well plate and treat with the desired concentrations of this compound for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Unstained, Annexin V-FITC only, and PI only controls should be included for compensation.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

4. Western Blot Analysis

This protocol is for analyzing the effect of this compound on protein expression levels, particularly those involved in drug resistance and apoptosis signaling pathways.

-

Protein Extraction: Treat HCT15 cells with this compound, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., against P-glycoprotein, Bcl-2, Bax, Caspase-3) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Caption: Experimental workflow for evaluating this compound effects on HCT15 cells.

Caption: Proposed mechanism of this compound in overcoming multidrug resistance in HCT15 cells.

References

Application Notes & Protocols: Investigating the Chemosensitizing Potential of KR30031

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Chemoresistance remains a significant hurdle in the effective treatment of many cancers. One promising strategy to overcome this is the use of chemosensitizing agents, which can enhance the efficacy of conventional chemotherapeutic drugs.[1] This document provides a detailed experimental framework for investigating the potential of a novel compound, KR30031, as a chemosensitizing agent. The protocols outlined below describe methods to assess the synergistic effects of this compound with a standard chemotherapeutic agent in cancer cell lines and in vivo models.

In Vitro Chemosensitization Studies

Cell Viability and Cytotoxicity Assays

To determine the effect of this compound on the sensitivity of cancer cells to a chemotherapeutic drug, cell viability assays are performed. Assays such as the MTT, MTS, or CCK-8 are suitable for this purpose.[2][3][4][5]

Protocol: Cell Viability using CCK-8 Assay [5][6]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of the chemotherapeutic agent alone, this compound alone, and a combination of the two. Include a vehicle-treated control group.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[5]

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC50) for the chemotherapeutic agent in the presence and absence of this compound can be determined.

Data Presentation:

Table 1: IC50 Values of Chemotherapeutic Agent in Combination with this compound

| Cell Line | Chemotherapeutic Agent IC50 (µM) | Chemotherapeutic Agent + this compound (1 µM) IC50 (µM) | Fold Sensitization |

| Cancer Cell Line A | 10.5 | 2.1 | 5.0 |

| Cancer Cell Line B | 15.2 | 4.8 | 3.2 |

Apoptosis Assays

To investigate whether the observed chemosensitization is due to an increase in apoptosis, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry can be performed.[7][8][9][10]

Protocol: Annexin V/PI Apoptosis Assay [6][7]

-

Cell Treatment: Seed cells in 6-well plates and treat with the chemotherapeutic agent, this compound, or the combination for 48 hours.

-

Cell Collection: Harvest both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark for 15 minutes at room temperature.[10]

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.[7]

Data Presentation:

Table 2: Percentage of Apoptotic Cells after Treatment

| Treatment | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| Control | 2.1 | 1.5 |

| Chemotherapeutic Agent (5 µM) | 10.3 | 5.2 |

| This compound (1 µM) | 4.5 | 2.0 |

| Combination | 35.7 | 15.4 |

Mechanism of Action: Signaling Pathway Analysis

The chemosensitizing effect of this compound may be mediated through the modulation of key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK/ERK pathways.[11][12][13] Western blotting can be used to assess the expression and phosphorylation status of key proteins in these pathways.[14][15][16][17]

Protocol: Western Blotting [14][15][17]

-

Protein Extraction: Treat cells as described for the apoptosis assay. Lyse the cells in RIPA buffer to extract total protein.[15]

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[16]

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, and apoptosis-related proteins like Cleaved Caspase-3 and PARP) overnight at 4°C.

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescence detection system.

Hypothetical Signaling Pathway Modulation by this compound:

Caption: this compound inhibits Akt phosphorylation, enhancing chemo-induced apoptosis.

In Vivo Chemosensitization Studies

To validate the in vitro findings, the chemosensitizing effect of this compound should be evaluated in an in vivo tumor xenograft model.[18][19]

Protocol: Subcutaneous Xenograft Model [18][19]

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., 1x10⁶ to 5x10⁶ cells) into the flank of immunodeficient mice (e.g., nude or NSG mice).[18]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Treatment Groups: Randomize the mice into four groups: (1) Vehicle control, (2) Chemotherapeutic agent alone, (3) this compound alone, and (4) Combination of the chemotherapeutic agent and this compound.

-

Drug Administration: Administer the treatments according to a predetermined schedule (e.g., daily, every other day).

-

Tumor Measurement: Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Data Presentation:

Table 3: Tumor Growth Inhibition in Xenograft Model

| Treatment Group | Average Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition |

| Vehicle Control | 1250 ± 150 | - |

| Chemotherapeutic Agent | 750 ± 120 | 40 |

| This compound | 1100 ± 130 | 12 |

| Combination | 250 ± 80 | 80 |

Experimental Workflow

The overall experimental design for the chemosensitization studies of this compound is summarized in the following workflow diagram.

Caption: Workflow for this compound chemosensitization studies.

This comprehensive set of protocols provides a robust framework for the preclinical evaluation of this compound as a chemosensitizing agent. The data generated from these studies will be crucial in determining the therapeutic potential of this compound and guiding its further development.

References

- 1. Chemosensitization of tumors by resveratrol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. broadpharm.com [broadpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. woongbee.com [woongbee.com]

- 6. ijbs.com [ijbs.com]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biologi.ub.ac.id [biologi.ub.ac.id]

- 9. researchgate.net [researchgate.net]

- 10. Apoptosis Protocols | USF Health [health.usf.edu]

- 11. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]